molecular formula C11H15NO2 B7499884 N,N-Dimethyl-4-(methoxymethyl)benzamide

N,N-Dimethyl-4-(methoxymethyl)benzamide

Cat. No. B7499884
M. Wt: 193.24 g/mol
InChI Key: WTJAJTBUPQZAAY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(methoxymethyl)benzamide, also known as DMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMMA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methoxymethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N,N-Dimethyl-4-(methoxymethyl)benzamide has also been shown to bind to certain receptors in the body, such as the mu-opioid receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
Studies have shown that N,N-Dimethyl-4-(methoxymethyl)benzamide has both biochemical and physiological effects. N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to decrease the production of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N,N-Dimethyl-4-(methoxymethyl)benzamide has also been shown to decrease the production of prostaglandins, which are involved in inflammation and pain. Physiologically, N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-4-(methoxymethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N,N-Dimethyl-4-(methoxymethyl)benzamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, N,N-Dimethyl-4-(methoxymethyl)benzamide has some limitations for use in lab experiments. It is not very water-soluble, which limits its use in certain experiments. N,N-Dimethyl-4-(methoxymethyl)benzamide is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N,N-Dimethyl-4-(methoxymethyl)benzamide. One area of research is the development of N,N-Dimethyl-4-(methoxymethyl)benzamide as a potential analgesic and anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration of N,N-Dimethyl-4-(methoxymethyl)benzamide for these purposes. Another area of research is the development of N,N-Dimethyl-4-(methoxymethyl)benzamide as a potential cancer treatment. Studies are needed to determine the efficacy and safety of N,N-Dimethyl-4-(methoxymethyl)benzamide in vivo, as well as the optimal dosage and administration. Additionally, N,N-Dimethyl-4-(methoxymethyl)benzamide has potential applications in materials science, such as in the development of new polymers and coatings. Further research is needed to explore these potential applications.

Synthesis Methods

N,N-Dimethyl-4-(methoxymethyl)benzamide is synthesized through a multi-step process that involves the reaction of 4-methoxymethylbenzoic acid with thionyl chloride to form 4-methoxymethylbenzoyl chloride. The resulting compound is then reacted with dimethylamine to form N,N-Dimethyl-4-(methoxymethyl)benzamide.

Scientific Research Applications

N,N-Dimethyl-4-(methoxymethyl)benzamide has potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, N,N-Dimethyl-4-(methoxymethyl)benzamide has been studied for its potential use as an analgesic and anti-inflammatory agent. N,N-Dimethyl-4-(methoxymethyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-(methoxymethyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJAJTBUPQZAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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